molecular formula C15H10ClN3O3 B5201816 1-(2-chlorophenyl)-3-(4-nitrophenyl)-1H-pyrazol-5-ol

1-(2-chlorophenyl)-3-(4-nitrophenyl)-1H-pyrazol-5-ol

Cat. No.: B5201816
M. Wt: 315.71 g/mol
InChI Key: PPALEPURZAXRRG-UHFFFAOYSA-N
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Description

1-(2-chlorophenyl)-3-(4-nitrophenyl)-1H-pyrazol-5-ol, also known as CNP, is a chemical compound that belongs to the family of pyrazoles. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and material science.

Scientific Research Applications

1-(2-chlorophenyl)-3-(4-nitrophenyl)-1H-pyrazol-5-ol has been extensively studied for its potential applications in various scientific fields. In medicinal chemistry, this compound has been shown to exhibit anti-inflammatory, antioxidant, and anticancer properties. It has been investigated as a potential drug candidate for the treatment of various diseases, such as rheumatoid arthritis, cancer, and neurodegenerative disorders.
In biochemistry, this compound has been used as a tool to study the mechanism of action of enzymes and proteins. It has been shown to inhibit the activity of enzymes, such as cyclooxygenase-2 and lipoxygenase, which are involved in the inflammatory response. This compound has also been used as a fluorescent probe to detect and visualize proteins in cells and tissues.
In material science, this compound has been utilized as a building block for the synthesis of functional materials, such as metal-organic frameworks and coordination polymers. These materials have potential applications in gas storage, catalysis, and drug delivery.

Mechanism of Action

The mechanism of action of 1-(2-chlorophenyl)-3-(4-nitrophenyl)-1H-pyrazol-5-ol is not fully understood, but it is believed to involve the inhibition of enzymes and proteins that are involved in various biological processes. This compound has been shown to inhibit the activity of cyclooxygenase-2 and lipoxygenase, which are enzymes involved in the inflammatory response. It has also been shown to inhibit the activity of protein kinase C, which is involved in cellular signaling.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects, including anti-inflammatory, antioxidant, and anticancer properties. It has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-1 beta and tumor necrosis factor-alpha. This compound has also been shown to scavenge free radicals and protect cells from oxidative stress. In terms of anticancer properties, this compound has been shown to induce apoptosis and inhibit the growth and proliferation of cancer cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of 1-(2-chlorophenyl)-3-(4-nitrophenyl)-1H-pyrazol-5-ol is its simple and efficient synthesis method, which allows for large-scale production of the compound. This compound is also relatively stable and easy to handle in the laboratory. However, one limitation of this compound is its low solubility in water, which can make it difficult to use in certain experiments. Additionally, the mechanism of action of this compound is not fully understood, which can make it challenging to interpret experimental results.

Future Directions

There are several future directions for the study of 1-(2-chlorophenyl)-3-(4-nitrophenyl)-1H-pyrazol-5-ol. In medicinal chemistry, further studies are needed to investigate the potential of this compound as a drug candidate for the treatment of various diseases. In biochemistry, this compound can be further utilized as a tool to study the mechanism of action of enzymes and proteins. In material science, this compound can be used as a building block for the synthesis of new functional materials with potential applications in various fields. Additionally, further studies are needed to elucidate the mechanism of action of this compound and its potential interactions with other biomolecules.

Synthesis Methods

1-(2-chlorophenyl)-3-(4-nitrophenyl)-1H-pyrazol-5-ol can be synthesized through a simple and efficient method using 2-chlorobenzaldehyde and 4-nitrophenylhydrazine as starting materials. The reaction involves the condensation of the two compounds in the presence of a base catalyst, such as potassium carbonate, in a solvent, such as ethanol. The resulting product is then treated with an oxidizing agent, such as hydrogen peroxide, to obtain this compound with high yield and purity.

Properties

IUPAC Name

2-(2-chlorophenyl)-5-(4-nitrophenyl)-1H-pyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClN3O3/c16-12-3-1-2-4-14(12)18-15(20)9-13(17-18)10-5-7-11(8-6-10)19(21)22/h1-9,17H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPALEPURZAXRRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N2C(=O)C=C(N2)C3=CC=C(C=C3)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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